4-[2-(Methylsulfanyl)ethyl]piperidine
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Overview
Description
4-[2-(Methylsulfanyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a methylsulfanyl group attached to the ethyl side chain of the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with 2-(methylsulfanyl)ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding piperidine derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-[2-(Methylsulfanyl)ethyl]piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[2-(Methylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
4-Methylpiperidine: A piperidine derivative with a methyl group attached to the ring.
2-(Methylsulfanyl)ethylamine: An amine with a similar side chain structure
Uniqueness
4-[2-(Methylsulfanyl)ethyl]piperidine is unique due to the presence of both the piperidine ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H17NS |
---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
4-(2-methylsulfanylethyl)piperidine |
InChI |
InChI=1S/C8H17NS/c1-10-7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3 |
InChI Key |
SDXQMKXWJGGUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1CCNCC1 |
Origin of Product |
United States |
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